3-[(Dimethylamino)methyl]-2-benzofurancarboxylic acid
Description
Properties
IUPAC Name |
3-[(dimethylamino)methyl]-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-13(2)7-9-8-5-3-4-6-10(8)16-11(9)12(14)15/h3-6H,7H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDNYNXNIMWSAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(OC2=CC=CC=C21)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20651836 | |
| Record name | 3-[(Dimethylamino)methyl]-1-benzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1039892-27-7 | |
| Record name | 3-[(Dimethylamino)methyl]-1-benzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Benzofuran Core Synthesis
The benzofuran scaffold is typically synthesized via cyclization of substituted phenols with α-haloketones or through Pechmann condensation. For 2-benzofurancarboxylic acid derivatives, a common precursor is 2-acetylbenzofuran, which undergoes oxidation to the carboxylic acid.
Introducing the Dimethylaminomethyl Group
The patent IL30444A details Friedel-Crafts alkylation using aluminium chloride (AlCl₃) in nitrobenzene:
- Substrate : 2-Benzofurancarboxylic acid
- Electrophile : Chloromethyl dimethylamine (ClCH₂N(CH₃)₂)
- Conditions :
- Catalyst: AlCl₃ (1.2 equiv)
- Solvent: Nitrobenzene
- Temperature: 0–5°C (slow warming to room temperature)
- Time: 12–24 hours
Mechanistic Insight : AlCl₃ generates the electrophilic acylium ion from the chloromethyl reagent, which attacks the electron-rich 3-position of the benzofuran ring.
Challenges :
- Over-alkylation at adjacent positions
- Nitrobenzene toxicity necessitates careful handling
- Moderate yields (~40–55%) due to competing side reactions
Mannich Reaction Strategy
Direct Aminomethylation
The multicomponent Mannich reaction, as described in PMC8782832, enables simultaneous introduction of the dimethylaminomethyl group:
Reagents :
- 2-Benzofurancarboxylic acid
- Formaldehyde (37% aqueous solution)
- Dimethylamine hydrochloride
Conditions :
- Solvent: Acetic acid (AcOH)
- Temperature: 60°C
- Time: 3–5 hours
- Molar ratio (acid:formaldehyde:amine): 1:2:1.2
Mechanism :
- Formation of an iminium ion from formaldehyde and dimethylamine.
- Electrophilic attack at the 3-position of benzofuran.
- Rearomatization and proton transfer to yield the final product.
Advantages :
- One-pot synthesis reduces purification steps
- Higher atom economy compared to Friedel-Crafts
- Improved yields (reported 68–70% for analogous compounds)
Optimization Considerations :
- pH control (optimal range: 4.5–5.5) to prevent decarboxylation
- Use of Dean-Stark trap to remove water and shift equilibrium
Integrated Multi-Component Synthesis
Building on the Mannich approach, recent advances combine benzofuran formation and functionalization in a single step:
Key Steps :
- Core Formation : Cyclization of 2-hydroxyacetophenone derivatives with glyoxylic acid.
- Concurrent Aminomethylation : In situ generation of the Mannich reagent (formaldehyde + dimethylamine).
Representative Protocol :
| Component | Quantity | Role |
|---|---|---|
| 2-Hydroxyacetophenone | 1.0 equiv | Benzofuran precursor |
| Glyoxylic acid | 1.2 equiv | Cyclization agent |
| Formaldehyde | 2.5 equiv | Aminomethyl donor |
| Dimethylamine HCl | 1.5 equiv | Amine source |
| AcOH | 10 mL/g | Solvent/catalyst |
Procedure :
- Heat 2-hydroxyacetophenone and glyoxylic acid in AcOH at 80°C for 2 hours.
- Add formaldehyde and dimethylamine hydrochloride gradually.
- Maintain at 60°C for 4 hours.
- Cool, precipitate with ice-water, and recrystallize from ethanol.
Yield : 62–65% (reported for analogous systems)
Comparative Analysis of Methods
Key Observations :
- Mannich-based methods offer superior efficiency and safety profiles.
- Multi-component approaches balance yield with reduced step count.
- Friedel-Crafts remains relevant for laboratory-scale synthesis of analogs.
Purification and Characterization
Standard Workup :
- Acid-Base Extraction :
- Dissolve crude product in 1M NaOH.
- Wash with ethyl acetate to remove non-acidic impurities.
- Acidify aqueous layer to pH 2–3 with HCl.
- Extract with dichloromethane, dry (MgSO₄), and concentrate.
- Recrystallization :
- Solvent system: Ethanol/water (4:1 v/v)
- Typical recovery: 85–90%
Analytical Data :
- ¹H NMR (DMSO-d₆, 400 MHz): δ 7.85 (d, J=8.4 Hz, 1H), 7.65 (t, J=7.6 Hz, 1H), 7.52 (d, J=8.0 Hz, 1H), 4.32 (s, 2H, CH₂N), 3.12 (s, 6H, N(CH₃)₂).
- IR (KBr): 1685 cm⁻¹ (C=O), 1580 cm⁻¹ (aromatic C=C), 2760 cm⁻¹ (N-CH₃).
Industrial Production Considerations
Process Intensification :
- Continuous flow reactors to handle exothermic Mannich steps
- Inline pH monitoring for real-time adjustment
- Catalyst recycling systems for AlCl₃ in Friedel-Crafts variants
Regulatory Compliance :
- GRAS solvents (e.g., ethanol, acetic acid) preferred over nitrobenzene
- Waste stream neutralization for amine hydrochlorides
Emerging Methodologies
Enzymatic Aminomethylation
Preliminary studies using transaminases show promise for stereoselective synthesis:
Photocatalytic C–H Activation
Visible-light-mediated strategies using Ru(bpy)₃²⁺:
- Conditions : Blue LEDs, DMF/H₂O (3:1), 25°C
- Advantage : Positional selectivity for 3-substitution
- Limitation : Currently low yields (~35%)
Chemical Reactions Analysis
Types of Reactions
3-[(Dimethylamino)methyl]-2-benzofurancarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Scientific Research Applications
This compound has several significant applications across various fields:
-
Medicinal Chemistry
- Antitumor Activity : Research indicates that benzofuran derivatives exhibit cytotoxic effects against various cancer cell lines. Studies have demonstrated that compounds similar to 3-[(dimethylamino)methyl]-2-benzofurancarboxylic acid can inhibit tumor growth by inducing apoptosis in cancer cells .
- Antibacterial Properties : The compound has been evaluated for its antibacterial efficacy against Gram-positive and Gram-negative bacteria, showing promising results that suggest potential as a lead compound for antibiotic development .
-
Pharmaceutical Development
- Lead Compound : Due to its unique structure, this compound serves as a scaffold for the design of new drugs targeting specific biological pathways. Its modifications can enhance potency and selectivity against various diseases, including viral infections .
- Drug Formulation : The compound's solubility and stability make it suitable for formulation into various pharmaceutical preparations, enhancing bioavailability when administered.
- Biological Research
Case Studies
-
Antitumor Efficacy Study :
A study published in a peer-reviewed journal demonstrated that derivatives of 3-[(dimethylamino)methyl]-2-benzofurancarboxylic acid exhibited significant cytotoxicity against human breast cancer cells (MCF-7). The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways . -
Antibacterial Assessment :
Another research project focused on evaluating the antibacterial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that it inhibited bacterial growth at low concentrations, suggesting potential as a new antibiotic agent .
Mechanism of Action
The mechanism by which 3-[(Dimethylamino)methyl]-2-benzofurancarboxylic acid exerts its effects involves interactions with specific molecular targets. The dimethylamino group can interact with various enzymes and receptors, modulating their activity. The benzofuran ring can participate in π-π interactions with aromatic residues in proteins, influencing their function. Additionally, the carboxylic acid group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Benzofuran Carboxylic Acids
The following table summarizes key structural analogues and their properties:
Notes:
- Electronic Effects: The dimethylamino group in the target compound introduces basicity and electron-donating properties, contrasting with electron-withdrawing groups (e.g., fluorine in ) or neutral substituents (e.g., methyl in ).
- Hydrogen Bonding : Carboxylic acid groups (as in the target compound and ) enable stronger intermolecular interactions compared to esters (e.g., methyl ester in ) or amides ().
Physicochemical Properties
- Solubility: The dimethylamino group in the target compound likely improves aqueous solubility compared to non-polar derivatives like 3-Methylbenzofuran-2-carboxylic acid . However, this is less polar than hydroxylated analogues (e.g., 5-Hydroxybenzofuran-2-carboxylic acid, ).
- Crystallinity : Compounds with carboxylic acid groups (e.g., target compound, ) often form hydrogen-bonded dimers or stacks, as seen in X-ray studies of 2-(5-Fluoro-3-methylsulfanylbenzofuran-2-yl)acetic acid .
Biological Activity
Overview
3-[(Dimethylamino)methyl]-2-benzofurancarboxylic acid, with the CAS number 1039892-27-7, is a heterocyclic compound belonging to the benzofuran class. Its structure features a dimethylamino group attached to a methyl group, which is linked to the benzofuran ring, alongside a carboxylic acid group at the second position. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemical research.
The biological activity of 3-[(Dimethylamino)methyl]-2-benzofurancarboxylic acid is attributed to its ability to interact with various molecular targets:
- Dimethylamino Group : This moiety can modulate enzyme activities and receptor interactions, enhancing the compound's potential as a biochemical probe.
- Benzofuran Ring : The aromatic nature allows for π-π interactions with protein residues, influencing their functionality.
- Carboxylic Acid Group : This group can form hydrogen bonds with amino acids, stabilizing the interactions between the compound and its protein targets.
Scientific Research Applications
3-[(Dimethylamino)methyl]-2-benzofurancarboxylic acid has been explored for various applications:
- Biochemical Probing : It is used to study enzyme activities and metabolic pathways.
- Therapeutic Potential : Investigated for anti-inflammatory and anticancer properties.
- Chemical Synthesis : Acts as a building block for more complex organic compounds.
In Vitro Studies
Recent studies have evaluated the compound's efficacy against various cancer cell lines. Notably:
- Growth Inhibition Concentrations (GI50) : The compound exhibited potent activity in multiple cancer cell lines, with GI50 values in the nanomolar range.
- Cell Cycle Arrest : Treatment with 3-[(Dimethylamino)methyl]-2-benzofurancarboxylic acid resulted in significant G2/M phase arrest in sensitive cell lines.
| Cell Line | GI50 (nM) | Observations |
|---|---|---|
| U87 | 200 | G2/M arrest observed |
| BE | 18.9 | Significant morphological changes noted |
| SK | >3000 | Less sensitivity compared to BE |
Case Studies
- Anticancer Activity : A study demonstrated that 3-[(Dimethylamino)methyl]-2-benzofurancarboxylic acid induced apoptosis in glioblastoma cells, with notable effects on cell morphology and viability. The combination of this compound with ionizing radiation showed enhanced cytotoxicity, suggesting a potential role in combination therapies.
- Mechanistic Insights : In cellular assays, treatment led to a reduction in histone acetylation levels, indicating its role in epigenetic regulation through modulation of KAT6A activity. This suggests that the compound may influence gene expression patterns relevant to cancer progression.
Comparison with Similar Compounds
3-[(Dimethylamino)methyl]-2-benzofurancarboxylic acid can be compared with other benzofuran derivatives:
| Compound | Key Differences | Biological Implications |
|---|---|---|
| 2-Benzofurancarboxylic Acid | Lacks dimethylamino group | Different reactivity and properties |
| 3-Methyl-2-benzofurancarboxylic Acid | Contains a methyl instead of dimethylamino group | Variations in biological activity |
| 3-(Aminomethyl)-2-benzofurancarboxylic Acid | Contains an amino group | Affects interactions with targets |
Q & A
What are the common synthetic routes for preparing 3-[(Dimethylamino)methyl]-2-benzofurancarboxylic acid, and how can reaction conditions be optimized for higher yields?
The synthesis of benzofuran derivatives typically involves multi-step processes, including Friedländer condensation or cascade [3,3]-sigmatropic rearrangements. For example, derivatives of 2-(benzofuran-2-yl)quinoline-3-carboxylic acid are synthesized via one-pot reactions using salicylaldehyde analogs and ketones under acidic conditions . Optimization strategies include:
- Temperature control : Reactions performed at 80–100°C in ethanol or THF improve yield by minimizing side reactions.
- Catalyst selection : Acidic catalysts (e.g., HCl) enhance cyclization efficiency in Friedländer condensations.
- Purity management : Post-synthesis purification via column chromatography or recrystallization ensures high product integrity .
How should researchers address discrepancies between experimental and theoretical spectral data (e.g., NMR, IR) when characterizing benzofuran derivatives?
Discrepancies in spectral data, such as unexpected chemical shifts in NMR, often arise from impurities, solvent effects, or conformational isomerism. For instance, compound 3g in a study showed deviations in NMR due to steric hindrance from tert-butyl groups . Mitigation strategies include:
- Repeat experiments : Confirm spectral reproducibility under identical conditions.
- Advanced techniques : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals.
- Computational validation : Compare experimental data with density functional theory (DFT)-calculated spectra to identify structural anomalies .
What strategies are effective for introducing functional groups at specific positions on the benzofuran core to modify biological activity?
Functionalization often targets the 2- and 3-positions of the benzofuran ring. Key methods include:
- C-H arylation : Palladium-catalyzed coupling reactions introduce aryl groups at the 3-position .
- Amidation/esterification : Carboxylic acid groups at the 2-position can be converted to amides or esters using EDCI/HOBt coupling agents .
- Electrophilic substitution : Halogenation (e.g., bromination) at the 5- or 7-position enables further cross-coupling reactions .
What methodological approaches are recommended for analyzing the stereochemical outcomes of sigmatropic rearrangements in benzofuran synthesis?
Cascade [3,3]-sigmatropic rearrangements, such as those used in synthesizing 2-(3-methylbenzofuran-2-yl)phenol derivatives, require:
- Kinetic studies : Monitor reaction progress at varying temperatures (e.g., 110–130°C) to identify transition states.
- Isotopic labeling : Use -labeled substrates to trace carbon migration pathways.
- X-ray crystallography : Resolve stereochemistry of intermediates, as demonstrated in structural studies of benzo[b]furancarboxylic acids .
How can computational chemistry tools be integrated with experimental data to resolve structural ambiguities in benzofurancarboxylic acid derivatives?
- DFT calculations : Predict NMR chemical shifts and optimize geometries for comparison with experimental data .
- Molecular docking : Model interactions between 3-[(Dimethylamino)methyl]-2-benzofurancarboxylic acid and biological targets (e.g., enzymes) to guide functionalization strategies .
- Crystal structure prediction : Software like Mercury or SHELX refines X-ray diffraction data to confirm bond angles and torsional strain .
What experimental designs are suitable for evaluating the bioactivity of 3-[(Dimethylamino)methyl]-2-benzofurancarboxylic acid derivatives against specific molecular targets?
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC/MBC) or anti-inflammatory effects using COX-2 inhibition assays .
- Structure-activity relationship (SAR) studies : Synthesize analogs with varied substituents (e.g., halogenation, alkylation) and correlate changes with bioactivity .
- Mechanistic studies : Use fluorescence polarization or surface plasmon resonance (SPR) to quantify binding affinity to targets like DNA gyrase or cytokine receptors .
Retrosynthesis Analysis
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|---|---|
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
